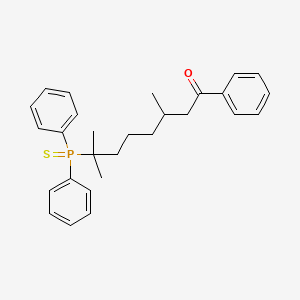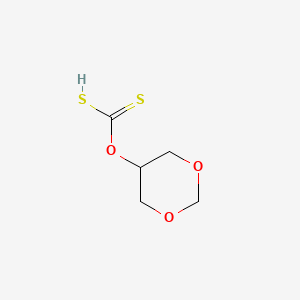![molecular formula C13H16O4S B14225470 Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- CAS No. 821768-53-0](/img/structure/B14225470.png)
Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-: is an organic compound with the molecular formula C13H16O4S. This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxypropyloxy group and a thioether linkage. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- typically involves the reaction of benzoic acid derivatives with appropriate thiol and allyl alcohol derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the thioether linkage and the hydroxypropyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Substitution: The hydroxypropyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Benzyl alcohol derivatives: from reduction.
Various substituted derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of thioether linkages and hydroxypropyloxy groups on biological systems. It may also serve as a model compound for understanding the metabolism of similar structures.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, including polymers and surfactants. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- involves its interaction with molecular targets through its functional groups. The hydroxypropyloxy group can participate in hydrogen bonding, while the thioether linkage can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
- Benzoic acid, 2-hydroxy-3-(2-propenyl), DTBS
- Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester
Comparison: Compared to similar compounds, benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]- is unique due to the presence of both a hydroxypropyloxy group and a thioether linkage. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
821768-53-0 |
|---|---|
Molekularformel |
C13H16O4S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
2-(2-hydroxy-3-prop-2-enoxypropyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H16O4S/c1-2-7-17-8-10(14)9-18-12-6-4-3-5-11(12)13(15)16/h2-6,10,14H,1,7-9H2,(H,15,16) |
InChI-Schlüssel |
IEWWKDOOWHUCIC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(CSC1=CC=CC=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


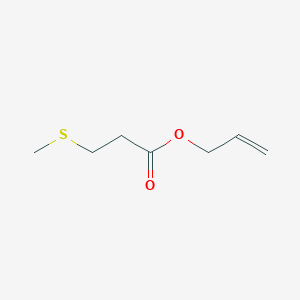
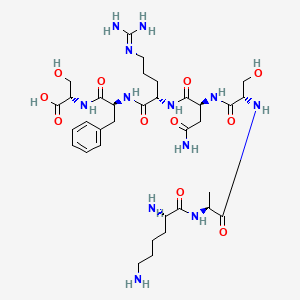
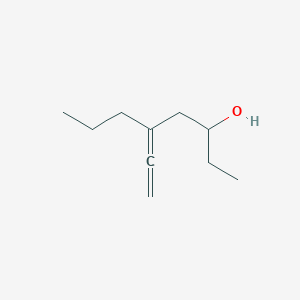
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
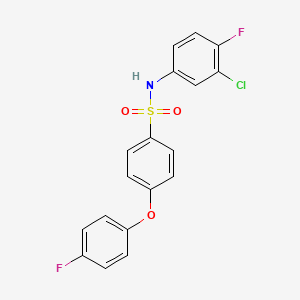
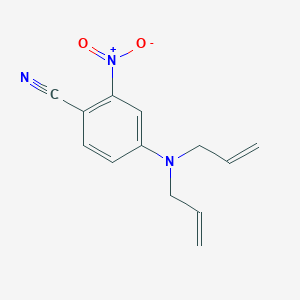


![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
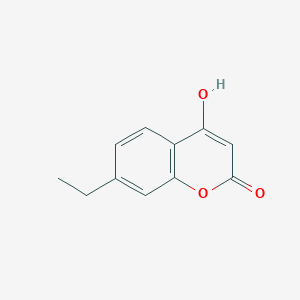
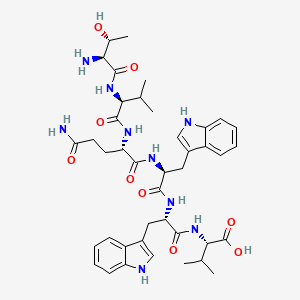
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
